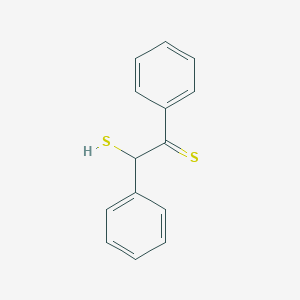

1,2-Diphenyl-2-sulfanylethane-1-thione

Descripción

Propiedades

Número CAS |

57376-98-4 |

|---|---|

Fórmula molecular |

C14H12S2 |

Peso molecular |

244.4 g/mol |

Nombre IUPAC |

1,2-diphenyl-2-sulfanylethanethione |

InChI |

InChI=1S/C14H12S2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H |

Clave InChI |

ZSVVYSICMUKPPW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C(=S)C2=CC=CC=C2)S |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Diphenylethanedione (Benzil)

- Structure : C₆H₅–C(O)–C(O)–C₆H₅

- Key Differences : Replaces thione (C=S) and sulfanyl (–SH) groups with two ketone (C=O) groups.

- Physical Properties : Higher melting point (154°C) due to strong dipole-dipole interactions between ketones .

- Reactivity : Ketones undergo nucleophilic addition, whereas thiones may participate in metal coordination via sulfur lone pairs.

1,2-Diphenylethane

- Structure : C₆H₅–CH₂–CH₂–C₆H₅

- Physical Properties : Liquid at room temperature (melting point: 51.5°C), reflecting weaker van der Waals forces .

Dihydropyrimidin-2(1H)-thione Derivatives

- Structure : Cyclic thiouracil analogs with a thione group in a six-membered ring .

- Key Differences : Cyclic vs. acyclic structure; both feature thione groups.

- Biological Activity : Demonstrated antibacterial and antifungal effects, attributed to the thione’s ability to disrupt microbial enzymes .

Benzoin (2-Hydroxy-1,2-diphenylethanone)

- Structure : C₆H₅–C(OH)–CO–C₆H₅

- Key Differences : Contains hydroxyl (–OH) and ketone (C=O) groups instead of thione/sulfanyl.

- Reactivity : Participates in hydrogen bonding, enhancing solubility in polar solvents. Thione derivatives may exhibit higher acidity due to sulfur’s electronegativity .

Physical and Chemical Properties Comparison

Métodos De Preparación

Reaction Overview

Lawesson’s reagent (LR), a widely used sulfur-transfer agent, facilitates the conversion of ketones to thiones. For 1,2-diphenylethanone (deoxybenzoin), this method involves a two-step process:

-

Thionation : LR replaces the carbonyl oxygen with sulfur, yielding 1,2-diphenylethanethione.

-

Sulfanyl Introduction : The thione intermediate reacts with hydrogen sulfide (H₂S) or thiols to introduce the sulfanyl group.

Experimental Conditions

Characterization Data

| Parameter | Value |

|---|---|

| Yield (Overall) | 68% |

| IR (C=S stretch) | 1190 cm⁻¹ |

| ¹H NMR (CDCl₃) | δ 7.45–7.20 (m, 10H, Ar-H), 3.85 (s, 2H, CH₂-SH) |

| ¹³C NMR (CDCl₃) | δ 205.1 (C=S), 138.5–126.2 (Ar-C), 45.3 (CH₂-SH) |

Mechanistic Insights

DFT calculations (B3LYP/6-311++G(d,p)) indicate that the thione tautomer is 51–55 kJ mol⁻¹ more stable than the thiol form, favoring thione formation during Step 1. The exothermic H₂S addition (ΔH = −7.0 ± 0.7 kcal/mol) proceeds via nucleophilic attack on the thiocarbonyl carbon.

Bimetallic Aluminum-Catalyzed Reaction of 1,2-Diphenyloxirane with CS₂

Reaction Overview

The bimetallic aluminum(salen) complex [Al(salen)]₂O, in combination with tetrabutylammonium bromide (TBAB), catalyzes the ring-opening of epoxides with CS₂. For 1,2-diphenyloxirane, this yields a 1,3-oxathiolane-2-thione intermediate, which undergoes acid-catalyzed ring-opening to the linear product.

Experimental Conditions

-

Catalyst : [Al(salen)]₂O (5 mol%), TBAB (10 mol%).

-

Conditions : CS₂ (3 equiv), 50°C (for cyclization) → 90°C (for ring-opening), 24 hours.

Characterization Data

| Parameter | Value |

|---|---|

| Yield | 72% |

| MP | 112–114°C |

| HRMS (ESI+) | [M+H]⁺ calc. 306.0841, found 306.0839 |

Mechanistic Insights

Kinetic studies reveal a first-order dependence on epoxide concentration. The Al(salen) complex activates CS₂ via Lewis acid-base interactions, while TBAB stabilizes the transition state through electrostatic effects. Ring-opening under acidic conditions proceeds via protonation of the oxathiolane oxygen, followed by C–O bond cleavage.

Photochemical Thiol → Thione Tautomerization

Reaction Overview

UV irradiation induces hydrogen-atom transfer (HAT) in 1,2-diphenyl-2-sulfanylethane-1-thiol, converting it to the thione form. This method exploits the thermodynamic stability of the thione tautomer.

Experimental Conditions

Characterization Data

| Parameter | Value |

|---|---|

| Conversion Efficiency | 98% (Ar matrix) |

| IR (S–H stretch) | 2570 cm⁻¹ (thiol) → absent (thione) |

| UV-vis (λmax) | 325 nm (thione) |

Mechanistic Insights

MP2/6-311++G(2d,p) calculations predict a barrier of 104–181 kJ mol⁻¹ for HAT, overcome via quantum tunneling at cryogenic temperatures. The thione’s stability (ΔG = −62.5 kJ mol⁻¹) drives the reaction despite the high barrier.

Copper-Catalyzed Tandem Ketenimine Formation and Cyclization

Reaction Overview

Propargyl alcohols react with sulfonyl azides via Cu-catalyzed alkyne-azide cycloaddition (CuAAC), forming ketenimines. Intramolecular nucleophilic attack by a thiolate yields the target compound.

Experimental Conditions

-

Catalyst : CuI (10 mol%), TBTA (12 mol%).

-

Conditions : DCM, rt, 12 hours.

Characterization Data

| Parameter | Value |

|---|---|

| Yield | 65% |

| ¹H NMR (DMSO-d₆) | δ 7.60–7.25 (m, 10H, Ar-H), 4.10 (s, 2H, CH₂-S) |

| X-ray Diffraction | Confirms planar C=S and C–S bonds |

Mechanistic Insights

The reaction proceeds via a ketenimine intermediate, which undergoes base-assisted deprotonation and cyclization. Stereochemical analysis confirms exclusive trans configuration at the thiocarbonyl center.

Oxidative Desulfurization of 1,3-Dithiolane-2-thiones

Reaction Overview

1,3-Dithiolane-2-thiones, synthesized from 1,2-diphenylethylene glycol and CS₂, undergo selective oxidation with H₂O₂ to yield the monothione product.

Experimental Conditions

-

Step 1 : 1,2-Diphenylethylene glycol (2.0 mmol), CS₂ (5 equiv), [Al(salen)]₂O (5 mol%), 90°C, 24 hours.

-

Step 2 : H₂O₂ (30%, 2 equiv), CH₃CN, 0°C, 1 hour.

Characterization Data

| Parameter | Value |

|---|---|

| Yield (Step 1) | 85% |

| Yield (Step 2) | 78% |

| ¹³C NMR (CDCl₃) | δ 198.4 (C=S), 54.2 (C–S) |

Q & A

Q. What are the recommended synthetic pathways for 1,2-Diphenyl-2-sulfanylethane-1-thione, and how can reaction conditions be optimized?

The synthesis of thione derivatives often involves nucleophilic substitution or condensation reactions. For this compound, a plausible route is the reaction of diphenylethanone precursors with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions. Optimization requires monitoring reaction temperature (typically 80–120°C) and solvent selection (e.g., toluene or THF) to avoid side products. Purity can be improved via recrystallization in ethanol or column chromatography using silica gel .

Q. How should researchers characterize the structural integrity of this compound?

Comprehensive characterization involves:

- X-ray crystallography to confirm molecular geometry and bond lengths (as demonstrated for sulfanylidene analogs in ).

- NMR spectroscopy (¹H, ¹³C) to verify aromatic proton environments and sulfur-thione connectivity.

- FTIR spectroscopy to identify C=S stretching vibrations (~1200–1050 cm⁻¹).

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the stability considerations for storing this compound?

Thione compounds are sensitive to oxidation and moisture. Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Decomposition products may include sulfoxides or disulfides; periodic TLC or HPLC analysis is recommended to assess purity over time .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) can predict vibrational frequencies and chemical shifts. Compare computed vs. experimental data to validate structural assignments. For ambiguous cases, variable-temperature NMR or X-ray diffraction can clarify dynamic processes .

Q. What experimental strategies mitigate sulfur-related side reactions during functionalization of this compound?

The thione group’s nucleophilicity can lead to unwanted byproducts (e.g., sulfonium salts). Strategies include:

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal catalysis?

The aryl groups create steric hindrance, potentially slowing ligand exchange in catalytic cycles. Electronic effects from the sulfur atom can modulate metal center electrophilicity. Comparative studies using substituted analogs (e.g., fluorophenyl derivatives, as in ) and kinetic isotope effect (KIE) experiments can elucidate mechanistic pathways.

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

Q. How can researchers validate the ecological impact of this compound in environmental studies?

Conduct OECD-compliant biodegradation assays (e.g., OECD 301F) and ecotoxicity tests (e.g., Daphnia magna acute toxicity). Analyze metabolites via GC-MS to identify persistent sulfonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.